molecular formula C15H20N2O3S2 B4472066 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane

Cat. No.: B4472066
M. Wt: 340.5 g/mol
InChI Key: OOWTWEUSQDXFTG-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane is a complex organic compound that features both oxazole and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes, while the thiophene ring is often prepared via the Gewald reaction, which involves the condensation of ketones with elemental sulfur and nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole moiety.

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane is unique due to its combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

3,5-dimethyl-4-(2-thiophen-2-ylazepan-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-11-15(12(2)20-16-11)22(18,19)17-9-5-3-4-7-13(17)14-8-6-10-21-14/h6,8,10,13H,3-5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWTWEUSQDXFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane
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1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(thiophen-2-YL)azepane

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